molecular formula C11H18O B1606444 1-ethynyl-2,2,6-trimethylcyclohexanol CAS No. 26005-41-4

1-ethynyl-2,2,6-trimethylcyclohexanol

Cat. No.: B1606444
CAS No.: 26005-41-4
M. Wt: 166.26 g/mol
InChI Key: PQQOQXUYGRGYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethynyl-2,2,6-trimethylcyclohexanol is a specialized organic compound with a unique structure. It belongs to the class of cyclohexanols, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s distinct configuration and functional groups make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone followed by the introduction of ethynyl and trimethyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-2,2,6-trimethylcyclohexanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve nucleophilic or electrophilic reagents, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

1-ethynyl-2,2,6-trimethylcyclohexanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethynyl-2,2,6-trimethylcyclohexanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, leading to various effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethynyl-2,2,6-trimethylcyclohexanol can be compared with other cyclohexanol derivatives such as:
    • Cyclohexanol, 1-methyl-2,2,6-trimethyl-
    • Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1S,6R)-rel-

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups

Properties

IUPAC Name

1-ethynyl-2,2,6-trimethylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-5-11(12)9(2)7-6-8-10(11,3)4/h1,9,12H,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQOQXUYGRGYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1(C#C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26005-41-4
Record name Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026005414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-1-ethynyl-2,2,6-trimethylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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